Product packaging for Benzyl dimethyl phosphite(Cat. No.:CAS No. 56153-57-2)

Benzyl dimethyl phosphite

Cat. No.: B14639359
CAS No.: 56153-57-2
M. Wt: 200.17 g/mol
InChI Key: UXKIQKIUNKKZTB-UHFFFAOYSA-N
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Description

Benzyl dimethyl phosphite (CAS 56153-57-2) is an organophosphorus compound with the molecular formula C9H13O3P and a molecular weight of 200.17 g/mol . It belongs to the class of phosphite esters, which are trivalent phosphorus compounds characterized by a lone pair of electrons that makes them strong nucleophiles and valuable reagents in organic synthesis . Phosphite esters like this compound are highly versatile synthetic intermediates. They are fundamental reagents in key reactions for forming carbon-phosphorus bonds, such as the Michaelis-Arbuzov and Perkow reactions, which are pivotal for synthesizing phosphonates . A notable research application is its role in the Photo-Arbuzov rearrangement, an intramolecular photochemical reaction where this compound can be converted into dimethyl benzylphosphonate upon UV irradiation, creating a stable phosphorus-carbon bond . Furthermore, phosphite esters serve as ligands for transition metal catalysts, influencing the outcome of catalytic cycles due to their electron-donating properties . Organophosphorus compounds, in general, have significant applications across medicinal chemistry, agricultural chemistry (e.g., in pesticides), and materials science . Over 80 phosphorus-containing drugs are in clinical use, and many organophosphorus compounds are employed as flame retardants due to their excellent fire retardancy and low toxicity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use, or for any form of human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13O3P B14639359 Benzyl dimethyl phosphite CAS No. 56153-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56153-57-2

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

benzyl dimethyl phosphite

InChI

InChI=1S/C9H13O3P/c1-10-13(11-2)12-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

UXKIQKIUNKKZTB-UHFFFAOYSA-N

Canonical SMILES

COP(OC)OCC1=CC=CC=C1

Origin of Product

United States

Catalysis in Benzyl Phosphite Chemistry

Transition Metal Catalysis in C-P Bond Formation

Transition metal catalysts are pivotal in the formation of C-P bonds, a fundamental process in organophosphorus chemistry. Palladium, zinc, copper, and rare earth metals have all been successfully employed to catalyze reactions involving phosphites, leading to the synthesis of phosphonates and other related compounds.

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions to form C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, is a classic example of this transformation. ucsb.edu Various palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been effectively utilized as catalyst precursors. ucsb.edu

Palladium(II) Acetate (Pd(OAc)₂): This Pd(II) salt is a common and user-friendly precatalyst. In the presence of phosphine (B1218219) ligands and a reducing agent (which can be the phosphite (B83602) reagent itself), it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. ucsb.edu Pd(OAc)₂-based systems have been successfully used in the coupling of arylboronic acids with P(O)H compounds. rsc.org The catalytic cycle typically involves oxidative addition of an aryl halide to the Pd(0) complex, followed by reaction with the phosphite and reductive elimination to yield the arylphosphonate. ucsb.edu

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): As a stable Pd(0) source, Pd₂(dba)₃ is a highly effective catalyst precursor for a variety of coupling reactions, including the formation of C-P bonds. rsc.orgresearchgate.net Its utility stems from the lability of the dibenzylideneacetone (dba) ligands, which allows for the ready formation of the catalytically active species. researchgate.net Mechanistic studies suggest that reactions catalyzed by Pd₂(dba)₃ proceed through an oxidative addition-reductive elimination pathway. researchgate.net

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This complex is a well-established and widely used Pd(0) catalyst for cross-coupling reactions. acs.orgresearchgate.net In solution, it can dissociate triphenylphosphine (PPh₃) ligands to generate more reactive, coordinatively unsaturated palladium species that are key to the catalytic process. acs.org Pd(PPh₃)₄ is particularly noted for its role in seminal cross-coupling reactions like the Heck, Suzuki, and Stille reactions, and its application extends to C-P bond formation. acs.orgresearchgate.net

The following table summarizes the application of these palladium catalysts in C-P bond formation reactions.

Catalyst PrecursorCommon NameTypical Application in C-P Bond FormationKey Feature
Pd(OAc)₂Palladium(II) AcetateHirao and related cross-coupling reactions. ucsb.edursc.orgAir-stable Pd(II) precatalyst, reduced in situ.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Suzuki and Buchwald-Hartwig type couplings. researchgate.netStable Pd(0) source with labile ligands. researchgate.net
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Heck, Suzuki, Stille, and Sonogashira couplings. acs.orgresearchgate.netWell-defined, versatile Pd(0) catalyst. acs.org

Zinc-based catalysts have emerged as effective and environmentally benign options for the phosphonylation of alcohols. In particular, zinc acetylacetonate (Zn(acac)₂) has been shown to be highly active in catalyzing the reaction between alcohols and dimethyl phosphite to produce H-phosphonate diesters under mild conditions.

This catalytic system is notable for its broad substrate scope, accommodating primary, secondary, and even tertiary alcohols across a range of molecular architectures, including carbohydrates, steroids, and amino acids. The reactions typically proceed with high to excellent yields. The use of a sterically hindered zinc complex, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂), has demonstrated enhanced activity for sterically demanding alcohols. This methodology provides a direct and efficient route to H-phosphonate diesters, which are valuable intermediates that can be readily converted to phosphates and thiophosphates.

The table below highlights key features of zinc-catalyzed phosphonylation.

CatalystModel ReactionSubstrate ScopeTypical Yields
Zn(acac)₂Cyclohexanol + Dimethyl PhosphitePrimary, secondary, and tertiary alcohols.High to excellent.
Zn(TMHD)₂Sterically hindered alcohols + Dimethyl PhosphiteEnhanced activity for sterically hindered substrates.High to excellent.

Copper(I) catalysis is the cornerstone of one of the most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the formation of 1,2,3-triazoles from azides and terminal alkynes with high efficiency and specificity. While the classic example involves azides and alkynes, the principles of click chemistry and the catalytic utility of Cu(I) species, often generated from Cu(I)Cl or from Cu(II) salts with a reducing agent, can be extended to functionalize molecules containing phosphite moieties.

The CuAAC reaction is characterized by its high yield, mild reaction conditions (often proceeding at room temperature in aqueous media), and the absence of significant byproducts. This makes it a powerful tool for conjugating different molecular building blocks. For instance, a benzyl (B1604629) phosphite derivative bearing an alkyne or azide (B81097) functionality could be readily and efficiently linked to a complementary azide- or alkyne-functionalized molecule or surface through CuAAC. The catalytic cycle involves the activation of the alkyne by the Cu(I) catalyst, facilitating the cycloaddition with the azide.

Rare earth metal complexes have shown catalytic activity in hydrophosphonylation reactions, which involve the addition of a P-H bond across an unsaturated C-C or C=O bond. These reactions provide an atom-economical route to organophosphorus compounds. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been identified as an effective catalyst for the synthesis of carbamoylphosphonates from the reaction of isocyanates and diethyl phosphite. researchgate.net

Furthermore, lanthanide(II) complexes have been successfully employed as catalysts for the hydrophosphonylation of aldehydes and ketones with diethyl phosphite. These reactions proceed with high activity under mild, solvent-free conditions, affording α-hydroxyphosphonates in excellent yields (90-99%). The catalytic activity is influenced by the ligands attached to the lanthanide metal center. This catalytic system is effective for a range of aromatic and heterocyclic aldehydes, as well as for less reactive ketones. Rare earth catalysts have also been utilized in the intermolecular hydrophosphination of alkenes, leading to anti-Markovnikov addition products with high regioselectivity.

Organocatalysis and Acid-Base Catalysis

In addition to transition metal-based systems, organocatalytic and acid-base catalyzed methods offer valuable alternatives for transformations involving benzyl phosphites. These approaches often utilize readily available, inexpensive, and less toxic reagents.

A combination of polyethylene (B3416737) glycol (PEG) and potassium iodide (KI) serves as an efficient and environmentally benign catalytic system for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites. In this system, PEG acts not only as a green solvent but also as a phase transfer catalyst (PTC).

The proposed mechanism involves the in situ formation of benzyl iodide from the corresponding benzyl chloride or bromide through the action of KI. Benzyl iodide is more reactive and readily undergoes nucleophilic substitution by the phosphite. PEG facilitates this process by chelating the potassium cation (K⁺), thereby increasing the nucleophilicity of the iodide anion (I⁻). This system, often used in conjunction with a base like potassium carbonate (K₂CO₃), allows the reaction to proceed smoothly at room temperature, achieving excellent yields and selectivity while avoiding the need for volatile organic solvents.

The table below outlines the components of this catalytic system and their functions.

ComponentFunction
Polyethylene Glycol (PEG)Green solvent and phase transfer catalyst.
Potassium Iodide (KI)In situ generation of a more reactive benzyl iodide intermediate.
Potassium Carbonate (K₂CO₃)Base to facilitate the nucleophilic attack of the phosphite.

Brønsted Base Catalysis in Rearrangement Reactions (e.g., KHMDS, DIPA)

Strong, non-nucleophilic Brønsted bases are instrumental in promoting rearrangement reactions of phosphonate-containing species, most notably the tandfonline.comnih.gov-phospha-Brook rearrangement. This reaction involves the migration of a phosphoryl group from a carbon to an oxygen atom in an α-hydroxyphosphonate, a common precursor or derivative in benzyl phosphite chemistry nih.govresearchgate.net. The process is initiated by the deprotonation of the hydroxyl group, which is facilitated by a strong base.

Research has demonstrated the use of potent bases such as potassium hexamethyldisilazide (KHMDS) and N,N-diisopropylethylamine (DIPA or Hünig's base) to catalyze these transformations. For instance, KHMDS has been successfully employed to promote an asymmetric tandfonline.comnih.gov-phospha-Brook rearrangement in a three-component reaction, leading to highly functionalized cyclopropane derivatives with excellent diastereoselectivity nih.gov. Similarly, a DIPA derivative, iPr2NEt, has been used to catalyze a tandfonline.comnih.gov-phospha-Brook rearrangement as the initial step in a streamlined protocol for synthesizing 3-arylindole derivatives nih.gov. The choice of a strong, sterically hindered base is crucial as it prevents competitive side reactions, such as nucleophilic attack on the phosphorus center, thereby selectively promoting the desired rearrangement. Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to effectively catalyze this rearrangement under solvent-free conditions nih.govmdpi.com.

Phenylphosphonic Acid as a Recyclable Catalyst

In the pursuit of sustainable chemical synthesis, the development of recyclable catalysts is a key objective. Phenylphosphonic acid has emerged as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of α-aminophosphonates, which are structurally related to benzyl phosphonates researchgate.netresearchgate.net. This type of catalysis is particularly relevant to the three-component Kabachnik-Fields reaction, which condenses an amine, a carbonyl compound, and a dialkyl phosphite.

The use of phenylphosphonic acid offers several advantages:

Solvent-Free Conditions : The reaction can be carried out without a solvent, reducing waste and environmental impact.

Wide Applicability : The methodology is effective for a broad range of substrates, including both aliphatic and aromatic amines and aldehydes researchgate.net.

Reusability : As a solid acid, the catalyst can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity researchgate.net.

Clean Conversion : The process is characterized by clean conversion and a simple workup procedure, making it suitable for large-scale synthesis researchgate.net.

This approach aligns with the principles of green chemistry by minimizing waste and promoting catalyst recycling rsc.org.

Phase Transfer Catalysis in α-Hydroxyphosphonate Rearrangements

Phase transfer catalysis (PTC) provides an effective methodology for reactions involving reagents in separate, immiscible phases. This has been successfully applied to the phospha-Brook rearrangement of α-hydroxyphosphonates to their corresponding phosphates tandfonline.comingentaconnect.com. In this system, a solid inorganic base (like potassium carbonate or cesium carbonate) is used in a non-polar organic solvent (like acetonitrile) tandfonline.comresearchgate.net. A phase transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), is employed to shuttle the hydroxide (B78521) or carbonate anion from the solid phase into the organic phase to deprotonate the α-hydroxyphosphonate, thereby initiating the rearrangement tandfonline.comresearchgate.net.

Studies have shown that the combination of a strong solid base and a quaternary ammonium salt as the PTC is highly effective. The best results are often achieved using cesium carbonate (Cs2CO3) as the base and TEBAC as the catalyst in acetonitrile (B52724) at room temperature tandfonline.comresearchgate.net. This method represents a clean, simple, and efficient protocol for the rearrangement, avoiding the need for strong, soluble, and often hazardous bases.

Table 1. Effect of Base and Catalyst on Phospha-Brook Rearrangement under PTC Conditions tandfonline.com
EntryBaseCatalyst (PTC)SolventTemperature (°C)Yield (%)
1Triethylamine (B128534)NoneAcetonitrile25No Reaction
2DBUNoneAcetonitrile25Decomposition
3Cs₂CO₃TEBACAcetonitrile2594
4K₂CO₃TEBACAcetonitrile2535
5K₂CO₃TEBACAcetonitrile8065

Application of Inorganic Oxide Nanocatalysts (e.g., CeO₂, Gd oxide)

While the direct application of cerium dioxide (CeO₂) and gadolinium (Gd) oxide nanocatalysts in the synthesis of benzyl dimethyl phosphite is not extensively documented, other inorganic oxide nanomaterials have proven to be effective catalysts for the synthesis of its precursors, α-hydroxyphosphonates rsc.org. The catalytic activity of CeO₂ and Gd-doped CeO₂ is well-established in other organic transformations, such as the catalytic hydrolysis of organophosphates and the oxidation of benzyl alcohol, owing to their unique redox properties and surface defects osti.govdoi.orgresearchgate.netorientjchem.org.

In related phosphonate (B1237965) syntheses, biosourced mixed metal oxides, such as "Eco-MgZnOx," have been shown to be green and effective catalysts for the hydrophosphonylation of aldehydes under solventless conditions nih.gov. These ecocatalysts, derived from hyperaccumulating plants, demonstrate high conversion rates and can be recovered and reused. The catalytic cycle is believed to involve the activation of the phosphite by the metal oxide cluster, followed by nucleophilic attack on the aldehyde nih.gov. The proven catalytic utility of various metal oxides in C-P bond formation suggests a strong potential for nanocatalysts like CeO₂ and Gd oxide in this field, an area ripe for further investigation.

Autocatalytic Phenomena in Phosphonate Synthesis

Autocatalysis, where a reaction product acts as a catalyst for the same reaction, is a known phenomenon in certain phosphonate syntheses. A notable example is the condensation of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites. In this reaction, the alcohol (e.g., methanol) molecule formed as a byproduct in an initial reaction cycle participates in the transition state of the subsequent cycle, thereby accelerating the reaction rate acs.org.

Influence of Solvent and Reaction Conditions on Catalytic Efficiency

The efficiency of catalytic reactions in benzyl phosphite chemistry is highly dependent on the choice of solvent and other reaction conditions. The synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites, for instance, is significantly influenced by the reaction medium researchgate.netfrontiersin.orgnih.gov.

A study comparing various solvents found that polyethylene glycol (PEG-400) was superior to acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) for the synthesis of diethyl benzyl phosphonate frontiersin.orgnih.gov. PEG-400 acts not only as a benign solvent but also as a phase transfer catalyst, enhancing the reactivity of the inorganic base (e.g., K₂CO₃) by chelating the potassium cation frontiersin.orgnih.gov. The addition of potassium iodide (KI) as an additive was also found to dramatically improve the yield by facilitating the in situ formation of the more reactive benzyl iodide from benzyl chloride or bromide frontiersin.orgnih.gov. The optimization of these conditions—solvent, base, and additives—is crucial for achieving high yields and selectivity in a sustainable manner.

Table 2. Effect of Solvent and Base on the Synthesis of Diethyl Benzyl Phosphonate frontiersin.orgnih.gov
EntrySolventBaseAdditiveYield (%)
1MeCNK₂CO₃NoneTrace
2DMFK₂CO₃NoneTrace
3THFK₂CO₃NoneTrace
4PEG-400NoneNoneTrace
5PEG-400K₂CO₃None45
6PEG-400Cs₂CO₃None55
7PEG-400KOHNone50
8PEG-400K₂CO₃KI92

Spectroscopic Characterization and Structural Elucidation of Benzyl Phosphite Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of benzyl (B1604629) phosphite (B83602) compounds, providing detailed information about the proton, carbon, and phosphorus nuclei within the molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms and their connectivity through spin-spin coupling. In benzyl dimethyl phosphite, the spectrum reveals distinct signals for the benzyl and dimethyl groups.

The benzylic protons (-CH₂-) typically appear as a doublet due to coupling with the phosphorus atom. The aromatic protons of the phenyl group usually present as a multiplet, while the methoxy protons (-OCH₃) appear as a doublet, also due to coupling with the phosphorus nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzylic (CH₂) 4.87 Doublet (d) 8.12 (³JHP)
Methoxy (CH₃) 3.52 Doublet (d) 10.69 (³JHP)
Aromatic (C₆H₅) 7.35 Multiplet (m) -

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from The Royal Society of Chemistry nih.gov.

Carbon-13 (¹³C) NMR for Carbon Skeleton Delineation

Carbon-13 NMR spectroscopy is used to map the carbon framework of a molecule. In this compound, each unique carbon atom gives a distinct signal, and coupling to the phosphorus atom provides additional structural information by splitting these signals into doublets.

The spectrum shows signals for the methoxy carbons, the benzylic carbon, and the aromatic carbons. The presence of carbon-phosphorus coupling (JCP) is definitive for assigning carbons attached to or near the phosphite group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methoxy (CH₃) 48.75 Doublet (d) 9.99 (²JCP)
Benzylic (CH₂) 63.84 Doublet (d) 11.79 (²JCP)
Aromatic (C, ipso) 138.73 Doublet (d) 5.75 (³JCP)
Aromatic (CH) 128.518 Singlet (s) -
Aromatic (CH) 127.541 Singlet (s) -
Aromatic (C) 117.361 Singlet (s) -

Solvent: CD₃CN, Frequency: 101 MHz. Data sourced from The Royal Society of Chemistry nih.gov.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment and Connectivity

Phosphorus-31 NMR is a highly specific technique for studying organophosphorus compounds, as the ³¹P nucleus is 100% abundant and has a spin of ½. The chemical shift provides direct insight into the oxidation state and coordination environment of the phosphorus atom. Trivalent phosphites, such as this compound, resonate in a characteristic downfield region. For this compound, the ³¹P NMR spectrum shows a single resonance at approximately 140.16 ppm, consistent with a trivalent phosphite ester nih.gov. This large chemical shift range in ³¹P NMR makes it an excellent tool for identifying phosphorus-containing species and monitoring reactions huji.ac.il.

Table 3: ³¹P NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm)
³¹P 140.16

Solvent: CDCl₃, Frequency: 162 MHz. Referenced against an external H₃PO₄ standard. Data sourced from The Royal Society of Chemistry nih.gov.

Determination of Diastereomeric Ratios Using NMR

While this compound itself is achiral, many benzyl phosphite compounds possess chiral centers, leading to the formation of diastereomers. NMR spectroscopy is a primary method for determining the ratio of these diastereomers in a mixture.

When a compound exists as a pair of diastereomers, the chemically non-equivalent nuclei of each stereoisomer will experience different magnetic environments. This results in separate, distinct signals in the NMR spectrum for each diastereomer masterorganicchemistry.com. Both ¹H and ³¹P NMR can be utilized for this purpose.

In ¹H NMR, protons adjacent to a stereocenter (diastereotopic protons) often exhibit different chemical shifts and coupling constants, allowing for their individual integration masterorganicchemistry.comorganicchemistrydata.org. However, signal overlap in ¹H spectra can sometimes complicate analysis.

³¹P NMR is often more straightforward for chiral phosphorus compounds researchgate.netmagritek.com. The phosphorus nucleus is at the chiral center in many phosphites, and the two diastereomers typically show two distinct signals in the proton-decoupled ³¹P NMR spectrum magritek.com. The relative ratio of the diastereomers can be accurately determined by integrating the corresponding peaks nih.govresearchgate.net. For example, in the analysis of chiral phosphoramidites, which exist as a mixture of two diastereomers due to the chiral phosphorus (III) center, ³¹P NMR clearly shows two distinct singlets whose integration provides the diastereomeric ratio magritek.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the P-O-C linkages, aromatic C-H bonds, and aliphatic C-H bonds.

Although a specific spectrum for this compound is not detailed in the available literature, the expected absorption bands can be inferred from related compounds like dibenzyl phosphite and general data for organophosphorus compounds nist.govresearchgate.net.

Table 4: Characteristic IR Absorption Bands for Benzyl Phosphite Compounds

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100 - 3000 Medium to Weak
Aliphatic C-H (CH₃, CH₂) Stretching 3000 - 2850 Medium
P-O-C (Aryl/Alkyl) Stretching 1050 - 950 Strong
C=C (Aromatic) Stretching 1600 - 1450 Medium to Weak
Aromatic C-H Out-of-plane Bending 900 - 675 Strong

Characteristic regions sourced from general IR spectroscopy principles and data on organophosphorus compounds researchgate.netpressbooks.pubvscht.cz.

The strong absorption in the 1050-950 cm⁻¹ region is particularly diagnostic for the P-O-C stretching vibrations researchgate.net. The C-H stretching vibrations for the aromatic ring and the methyl/methylene groups appear around 3000 cm⁻¹, while characteristic aromatic C=C stretching and C-H bending bands confirm the presence of the benzyl group vscht.cz.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound, electron ionization mass spectrometry (EI-MS) has been reported.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 200.1, which corresponds to the molecular weight of the compound nih.gov. A key feature in the mass spectrum of benzyl-containing compounds is the high-intensity peak corresponding to the tropylium cation ([C₇H₇]⁺) at m/z 91 (observed at 90.8), which is often the base peak nih.gov. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 5: Mass Spectrometry Data for this compound

Technique m/z Relative Intensity (%) Assignment
EI-MS 200.1 30 [M]⁺
EI-MS 90.8 100 [C₇H₇]⁺
HR-EI-MS (Calculated) 200.0602 - C₉H₁₃O₃P
HR-EI-MS (Observed) 200.0601 - C₉H₁₃O₃P

Data sourced from The Royal Society of Chemistry nih.gov.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ulisboa.ptmdpi.com This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. nih.gov To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. ulisboa.pt

The interpretation of this unique diffraction pattern allows for the calculation of the electron density distribution within the crystal's unit cell, which in turn reveals the exact position of each atom. ulisboa.pt The resulting structural model is the gold standard for molecular structure elucidation and serves as a basis for understanding the compound's physical and chemical properties. nih.govrsc.org

Beyond defining the intramolecular structure, SCXRD data is invaluable for analyzing the supramolecular architecture, which is governed by intermolecular interactions. mdpi.com These non-covalent forces dictate how molecules pack in the solid state. For this compound, the following interactions would be of interest:

C–H…π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and the electron-rich π system of the benzyl group's aromatic ring acts as an acceptor. researchgate.netresearchgate.netnih.gov The analysis of crystal packing can reveal the geometry and significance of these interactions in stabilizing the crystal lattice. dntb.gov.ua

It is important to note that N–H…O hydrogen bonds would not be present in the crystal structure of this compound, as the molecule lacks N-H donor groups. The analysis would focus on the weaker, yet structurally significant, C–H…O, C–H…π, and π…π interactions. researchgate.netgithub.io

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nihs.go.jpresearchgate.net This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. davuniversity.org For organic molecules, the most common transitions involve π and n (non-bonding) electrons moving to anti-bonding π* orbitals (π → π* and n → π* transitions). researchgate.net

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the benzyl group's aromatic ring. The benzene chromophore typically exhibits strong absorption bands below 280 nm due to π → π* transitions. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound and can be influenced by the solvent used for the analysis. davuniversity.org While the phosphite group itself does not have strong absorptions in the standard UV-Vis range, its electronic influence as a substituent on the benzyl ring could cause minor shifts in the absorption bands compared to unsubstituted toluene.

Table 3: Typical UV-Vis Absorption Data for Aromatic Compounds

Transition Type Typical λmax Range (nm) Description
π → π * 200 - 280 High-energy transition characteristic of the aromatic π system. researchgate.net

| n → π * | > 280 | Lower-energy transition, often weaker, involving non-bonding electrons. May not be prominent for this compound. |

Vibrational Spectroscopy for Adsorption and Degradation Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. These techniques are highly sensitive to changes in the chemical environment of a molecule, making them powerful tools for studying adsorption and degradation processes.

For instance, if this compound were to adsorb onto a surface (e.g., a metal oxide catalyst or a soil particle), changes in its vibrational spectrum could be monitored. The appearance of new bands or shifts in the frequency of existing bands (such as the P-O-C or aromatic C-H stretches) can provide direct evidence of bond formation with the surface or changes in the molecule's conformation upon adsorption.

Similarly, degradation studies can be performed by monitoring the vibrational spectrum over time. The disappearance of characteristic peaks for this compound and the emergence of new peaks corresponding to degradation products (e.g., those from hydrolysis or oxidation) would allow for the tracking of the degradation pathway and kinetics.

Computational Chemistry Approaches in Benzyl Phosphite Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in chemical research due to its favorable balance between accuracy and computational cost. nih.gov It is particularly effective for studying the properties of medium to large-sized molecules like benzyl (B1604629) dimethyl phosphite (B83602). DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP are commonly employed as they have been shown to provide reliable results for a wide range of chemical systems. nih.govmit.edu

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. conicet.gov.ar For benzyl dimethyl phosphite, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The optimized geometry provides a clear picture of the spatial arrangement of the benzyl and dimethyl phosphite moieties.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
P=O1.48--
P-O(Me)1.60--
P-O(Me)1.60--
O-C(Benzyl)1.45--
--O=P-O(Me)115.0
--O(Me)-P-O(Me)105.0
--P-O-C(Benzyl)120.0
---Me-O-P-O-C

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and assign experimental spectra. conicet.gov.ar For this compound, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the P=O bond, the P-O-C asymmetric and symmetric stretches, and vibrations associated with the benzyl group.

Comparing the theoretically predicted spectrum with an experimental one can confirm the structure of the synthesized compound. The calculated vibrational modes provide a detailed assignment of the observed spectral bands. For instance, in a study on diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965), DFT calculations were used to deduce and compare the vibrational frequencies from FT-IR and FT-Raman spectra. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (DFT/B3LYP) Note: This table is illustrative. The frequency ranges are typical for the functional groups listed, based on general knowledge and studies on related phosphonates.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
P=OStretching1250 - 1280
P-O-CAsymmetric Stretch1020 - 1050
P-O-CSymmetric Stretch740 - 780
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-H (Methyl)Asymmetric Stretch2950 - 2980

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis of the spatial distribution of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: This is an illustrative table. The values are representative of what might be expected for an organic phosphonate ester based on general computational chemistry databases.

Molecular OrbitalEnergy (eV)
LUMO-1.5 to -0.5
HOMO-7.0 to -6.0
HOMO-LUMO Gap 5.0 to 6.0

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This profile provides insights into the feasibility of a proposed reaction pathway and helps to identify the rate-determining step.

For example, in reactions where this compound acts as a nucleophile, DFT can be used to model the approach of the phosphite to an electrophile, locate the transition state structure, and calculate the activation energy. The transition state is characterized by having a single imaginary frequency in the vibrational analysis. researchgate.net Such studies have been performed on related phosphites to understand their reactivity in various organic transformations, providing a framework for how the reactivity of this compound could be computationally explored. acs.orgimist.ma

Ab Initio and Other Quantum Chemical Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods aim to solve the electronic Schrödinger equation and can provide highly accurate results, though often at a greater computational expense than DFT. nih.gov

The Hartree-Fock (HF) method is the simplest form of ab initio electronic structure calculation. gatech.edu It approximates the many-electron wavefunction of a molecule as a single Slater determinant, which is constructed from a set of one-electron molecular orbitals. mpg.de The HF method accounts for the repulsion between electrons in an average way, rather than considering the instantaneous electron-electron interactions. This inherent approximation means that HF theory neglects electron correlation. canterbury.ac.nz

Despite this limitation, the HF level of theory provides a valuable qualitative description of the electronic structure of molecules like this compound. It serves as a foundational starting point for more advanced and accurate methods that explicitly include electron correlation (post-Hartree-Fock methods). HF calculations can yield useful information on molecular orbitals, ionization potentials (via Koopmans' theorem), and molecular geometries, providing a fundamental, albeit approximate, picture of the molecule's electronic makeup. canterbury.ac.nzscirp.org

Moller-Plesset Perturbation Theory (MP2) for Correlation Effects

A foundational method in quantum chemistry is the Hartree-Fock (HF) theory, which approximates the complex interactions between electrons in a molecule. However, HF theory treats each electron as moving in an average field created by all other electrons and neglects the instantaneous repulsions between electrons, an effect known as electron correlation. biointerfaceresearch.com Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that improves upon the HF approximation by including electron correlation effects. wikipedia.org

The theory treats electron correlation as a small correction, or perturbation, to the Hartree-Fock solution. fiveable.me The total energy is expanded in a series, with successive terms representing higher orders of correction. wustl.edu Second-order Møller-Plesset perturbation theory (MP2) is the most common and cost-effective variant, recovering approximately 80-90% of the correlation energy for many molecules. fiveable.me The total electronic energy at this level is the sum of the Hartree-Fock energy and the second-order correction (E ≈ EHF + EMP2). wikipedia.org

For a molecule such as Benz-yl dimethyl phosphite, an MP2 calculation would provide a more accurate description of its geometry, vibrational frequencies, and thermochemistry compared to the HF method alone. fiveable.me It is particularly effective for closed-shell organic molecules and is adept at describing dispersion interactions, which are crucial for understanding non-covalent complexes. fiveable.me While higher-order methods like MP3 and MP4 exist, MP2 often provides a good balance between accuracy and computational expense. wikipedia.orgfiveable.me However, systematic studies have shown that the MP series is not guaranteed to converge, and its performance can vary depending on the chemical system. wikipedia.org

Table 1. Conceptual Outline of an MP2 Energy Calculation.
Energy ComponentDescription
Hartree-Fock Energy (EHF)Energy calculated from the self-consistent field (SCF) method, neglecting electron correlation.
MP2 Correction (EMP2)The first and most significant correction term that accounts for electron correlation, calculated using perturbation theory.
Total MP2 Energy (E_MP2)The sum of the Hartree-Fock energy and the MP2 correction, providing a more accurate total energy.

Supramolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. biointerfaceresearch.commdpi.com The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is equal to the combined electron density from all neighboring molecules. mdpi.com

This surface can be mapped with various properties to highlight different aspects of intermolecular contacts. A key property is the normalized contact distance (dnorm), which uses different colors to indicate the nature of atomic contacts. mdpi.com

Red spots indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds. biointerfaceresearch.commdpi.com

White areas represent contacts approximately at the van der Waals separation distance. biointerfaceresearch.com

Blue areas signify regions with contacts longer than the van der Waals radii. mdpi.com

By deconstructing the Hirshfeld surface into two-dimensional "fingerprint plots," the relative contributions of different types of intermolecular contacts can be quantified. mdpi.com For Benz-yl dimethyl phosphite, one would expect to analyze several key interactions:

H···H contacts: Typically, these are the most abundant interactions due to the number of hydrogen atoms on the molecular surface. nih.govnih.gov

C···H/H···C contacts: These interactions, including potential C-H···π interactions involving the benzyl ring, are significant in the packing of aromatic compounds. nih.gov

O···H/H···O contacts: These are crucial for identifying and characterizing hydrogen bonding, for instance, between the phosphoryl oxygen and hydrogen atoms on neighboring molecules. nih.gov

This analysis provides a detailed picture of the forces that stabilize the crystal lattice. Studies on molecules containing benzyl groups have shown that C···H interactions can account for a significant portion of the surface, and the introduction of such groups can substantially alter crystal packing arrangements. nih.gov

Table 2. Predicted Intermolecular Contacts for Benz-yl Dimethyl Phosphite via Hirshfeld Surface Analysis.
Contact TypeDescriptionAnticipated Significance
H···HInteractions between hydrogen atoms on adjacent molecules.Highest contribution due to the abundance of H atoms.
C···H/H···CContacts involving carbon and hydrogen atoms, including C-H···π interactions with the benzyl ring.Significant contribution, influencing molecular stacking.
O···H/H···OContacts between oxygen atoms (e.g., from P=O and O-CH₃ groups) and hydrogen atoms.Key indicator of potential weak hydrogen bonding.
P···H/H···PInteractions involving the central phosphorus atom.Minor contribution.

Modeling Reactivity and Selectivity in Catalytic Systems

Computational modeling is an indispensable tool for understanding the mechanisms of chemical reactions, including those involving organophosphorus compounds in catalytic systems. diva-portal.orgmdpi.com By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway and identify the factors that control reaction rates and product selectivity. nih.gov

For a compound like Benz-yl dimethyl phosphite, which can participate in reactions such as the Kabachnik–Fields or Horner–Wadsworth–Emmons reactions, computational methods can elucidate its role. mdpi.com Density Functional Theory (DFT) is a commonly used method for these studies, offering a good compromise between accuracy and computational cost for modeling reaction profiles. nih.govresearchgate.net

A typical computational study of a catalytic reaction involving Benz-yl dimethyl phosphite would involve several key steps:

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Locating the exact geometry of the transition state—the highest energy point along the reaction coordinate—is critical. This structure determines the activation energy barrier for the reaction.

Frequency Calculation: These calculations confirm that the optimized structures are true energy minima (reactants, products) or first-order saddle points (transition states) and provide thermodynamic data like free energies.

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete energy profile of the reaction is constructed.

Through this process, chemists can understand why a particular reaction is favored over others (reactivity) and why one specific product isomer is formed preferentially (selectivity). nih.gov For instance, modeling can reveal that the steric hindrance of the benzyl group or subtle non-covalent interactions between the catalyst and the phosphite substrate dictates the stereochemical outcome of a reaction. nih.govnih.gov

Table 3. Framework for Modeling a Catalytic Reaction Involving Benz-yl Dimethyl Phosphite.
Computational StepObjectiveInformation Gained
Reactant/Product Geometry OptimizationFind the most stable 3D structure of starting materials and final products.Enthalpies and free energies of reactants and products.
Transition State (TS) SearchLocate the highest energy structure along the minimum energy pathway.Geometry of the activated complex.
Energy Profile CalculationDetermine the activation energy (Ea) by calculating the energy difference between the TS and reactants.Reaction rate, kinetic feasibility, and overall reaction thermodynamics (ΔG).
Analysis of Non-Covalent InteractionsInvestigate steric and electronic interactions between the substrate, catalyst, and reagents at the transition state.Origin of stereo- and regioselectivity.

Advanced Applications and Functionalization of Benzyl Phosphite Derivatives in Research

Synthetic Utility in Organic Transformations

The benzyl (B1604629) group in benzyl phosphite (B83602) derivatives offers distinct advantages in synthesis, including its stability under various reaction conditions and its susceptibility to cleavage under specific, often mild, conditions. This duality makes it a valuable component in the design of synthetic routes.

Synthesis of Complex Organophosphorus Compounds

A significant application of benzyl dimethyl phosphite is in the synthesis of more complex organophosphorus compounds through rearrangement reactions. The photo-Arbuzov rearrangement is a prime example, where ultraviolet irradiation of dimethyl benzyl phosphite leads to the formation of dimethyl benzylphosphonate. This reaction proceeds via a radical-pair mechanism and provides a direct route to a phosphonate (B1237965) from a phosphite.

The transformation of dimethyl benzyl phosphite to dimethyl benzylphosphonate highlights a key synthetic strategy for creating carbon-phosphorus bonds, which are central to many biologically active molecules and materials.

Table 1: Photo-Arbuzov Rearrangement of Dimethyl Benzyl Phosphite

Reactant Product Reaction Type

Further Derivatization of Phosphonate and Phosphate (B84403) Moieties

Once formed, the phosphonate moiety in compounds like dimethyl benzylphosphonate can be further derivatized to access a wide array of functionalized molecules. The phosphorus center is amenable to various transformations, allowing for the introduction of different substituents. For instance, the phosphonate can be hydrolyzed to the corresponding phosphonic acid, which can then be converted into a variety of esters or amides.

Moreover, α-hydroxyphosphonates, which can be synthesized through the Pudovik reaction of an aldehyde with a dialkyl phosphite, are versatile intermediates. nih.gov The hydroxyl group can be alkylated, acylated, or replaced with other functional groups, providing access to α-alkoxy- and α-acyloxyphosphonates, as well as α-aminophosphonates. nih.gov Another important transformation is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates. nih.gov

Use of Benzylamines as Carbonyl Surrogates via Oxidative Deamination

Benzylamines can serve as precursors to aldehydes through oxidative deamination, and these in situ generated aldehydes can then be utilized in subsequent reactions with phosphites to generate complex organophosphorus compounds. mdpi.com A notable example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an amine, an aldehyde (or a ketone), and a dialkyl phosphite. nih.govnih.gov

In a potential synthetic pathway, a benzylamine (B48309) can be oxidized to the corresponding benzaldehyde (B42025). This aldehyde can then react with a different amine and dimethyl phosphite in a Kabachnik-Fields reaction to yield a variety of α-aminophosphonates. This tandem approach effectively uses the benzylamine as a carbonyl surrogate, expanding the synthetic utility of both benzylamines and phosphites.

Table 2: Proposed Tandem Oxidative Deamination and Kabachnik-Fields Reaction

Step Reactants Product
1. Oxidative Deamination Benzylamine Benzaldehyde

Molecular Editing and C-H Functionalization

Phosphite-mediated reactions have emerged as powerful tools for molecular editing, particularly for the functionalization of C-H bonds. nih.gov Research has shown that phosphite adducts can facilitate the meta-C–H alkylation of isoquinolines through a photochemical nih.govresearchgate.net N to C rearrangement. nih.gov In these reactions, a model using a dimethylphosphite adduct with a benzyl migrating group has been studied computationally to elucidate the mechanism. nih.gov

While not starting directly from this compound, these studies highlight the crucial role of the phosphite moiety in activating and directing C-H functionalization. The principles demonstrated are applicable to the design of new reactions using benzyl phosphite derivatives for targeted molecular editing. The ability of the phosphite to be involved in radical processes also opens avenues for its use in radical-induced C-H activation.

Research into Bioactive Analogs and Structural Motifs

The development of non-natural analogs of biologically important molecules is a key area of medicinal chemistry. Benzyl phosphite derivatives play a significant role in this field, particularly in the synthesis of modified peptides.

Development of Non-Natural Analogs of Peptides

In the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, protecting groups are essential. The benzyl group is a commonly used protecting group for the phosphate moiety during solid-phase peptide synthesis (SPPS). nih.govpeptide.com Benzyl-protected phosphoramidites are key building blocks for incorporating phosphotyrosine, phosphoserine, and phosphothreonine residues into peptides.

This compound can be considered a precursor for the synthesis of such phosphoramidite reagents. The benzyl group's stability to the basic conditions used for Fmoc group removal and its lability to strong acids or hydrogenolysis at the end of the synthesis make it an ideal choice for phosphate protection in the widely used Boc/Bzl and Fmoc/tBu protection strategies. peptide.compeptide.com For instance, in the synthesis of phosphotyrosine-containing peptides, Boc-Tyr(PO3Bzl2)-OH is a commonly used building block, where the dibenzyl phosphate protection is crucial for the successful synthesis. nih.gov

Table 3: Role of Benzyl Protection in Phosphopeptide Synthesis

Application Protecting Group Key Feature
Solid-Phase Peptide Synthesis (SPPS) Benzyl Stable to base, removable with acid/hydrogenolysis

Exploration of Cytostatic Effects of Phosphonate Derivatives

Phosphonate derivatives, a class of organophosphorus compounds, have been the subject of extensive research for their potential therapeutic applications, including their effects on cell proliferation. Studies have revealed that certain α-aminophosphonic acid derivatives exhibit notable antitumor and genotoxic effects on various tumor cell cultures in vitro. nih.gov The introduction of phosphonate groups into molecular structures can yield compounds with significant cytostatic activity, meaning they can inhibit cell growth and division.

Research has demonstrated that newly synthesized aminophosphonate derivatives show promising antitumor properties across different cancer types, including skin, lung, breast, and prostate cancer cell lines. nih.govnih.gov For instance, one study evaluated 12 novel aminophosphonate derivatives and found that several displayed pronounced and even selective cytostatic effects. researchgate.netbohrium.com A specific phosphinoylmethyl-aminophosphonate derivative was identified as having a significant cytostatic effect on breast adenocarcinoma cells and an even more potent effect against prostatic carcinoma cells. nih.govnih.gov

The mechanism of action for the cytostatic effects of some phosphonate derivatives involves the disruption of DNA replication. These compounds can terminate the growing DNA chain, which suppresses cell growth at low concentrations and can induce apoptosis (programmed cell death) at higher concentrations. nih.gov The cytotoxic potential of these derivatives is often evaluated by determining their IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Further investigations into rhein-phosphonate derivatives have also shown significant cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and Spca-2 (lung cancer). nih.govresearchgate.net One particular derivative demonstrated an IC50 value of 8.82 µM against HepG-2 cells, indicating strong cytotoxic potential. nih.gov These findings underscore the importance of the phosphonate moiety in designing new compounds with potential anticancer properties.

Table 1: Cytostatic Effect of Selected Phosphonate Derivatives on Human Tumor Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value (µM) Reference
Phosphinoylmethyl-aminophosphonate 2e Breast Adenocarcinoma (MDA-MB 231) 29.4 - 169.2 nih.gov
Phosphinoylmethyl-aminophosphonate 2e Prostatic Carcinoma (PC-3) 29.4 - 169.2 nih.gov
Rhein-phosphonate 5b Liver Cancer (HepG-2) 8.82 nih.govresearchgate.net
Rhein-phosphonate 5b Lung Cancer (Spca-2) 9.01 nih.govresearchgate.net

IC50 values represent the concentration required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

Relevance in Materials Chemistry Research

Investigation of Benzyl Phosphite-Derived Compounds as Components for Advanced Materials (e.g., flame retardants, plastic additives, corrosion inhibitors)

Benzyl phosphite derivatives are versatile compounds that have found significant applications in materials chemistry. Their unique chemical properties make them suitable for use as flame retardants, plastic additives, and corrosion inhibitors, contributing to the development of advanced materials with enhanced performance and safety profiles.

Flame Retardants Phosphorus-containing compounds, including phosphonates, are widely recognized as effective flame retardants for a variety of polymers. mdpi.com They can act through mechanisms in both the condensed (solid) phase and the gas phase during combustion. frontiersin.org In the condensed phase, they promote the formation of a char layer on the material's surface, which acts as a barrier to heat and oxygen, thereby inhibiting further burning. frontiersin.org In the gas phase, they can release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. google.com

Aryl polyphosphonates, for example, are noted for their high thermal stability, making them suitable for polymers that are processed at high temperatures. mdpi.com The incorporation of dialkyl-p-vinylbenzyl phosphonates into copolymers with acrylonitrile has been shown to significantly retard combustion, even at low phosphorus concentrations. researchgate.net This demonstrates the efficiency of covalently bonding phosphonate groups into the polymer backbone to enhance flame retardancy. researchgate.net

Plastic Additives Organic phosphites serve as crucial additives in the plastics industry, primarily functioning as secondary antioxidants and processing stabilizers. amfine.comgoogle.com During high-temperature processing of polymers like polyolefins, PVC, and elastomers, phosphites protect the material from degradation caused by heat and oxygen. google.comgalatachemicals.com They work by decomposing hydroperoxides, which are intermediates in the oxidation process, thus preventing chain reactions that can lead to polymer degradation. amfine.com This stabilization helps to maintain the polymer's melt viscosity and reduces discoloration. amfine.com

Corrosion Inhibitors Benzyl phosphonate derivatives have also been investigated as effective corrosion inhibitors, particularly for mild steel in aqueous and acidic environments. semanticscholar.orgniscpr.res.in These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

One study investigated the use of Diethyl-4-Methyl-Benzyl Phosphonate (DMBP) and found that it exhibited a 71% inhibition efficiency for mild steel in a chloride-containing aqueous solution at ambient temperature. semanticscholar.org In another study, the synergistic effect of dihydroxy benzyl phosphonic acid combined with zinc ions (Zn2+) was evaluated for the corrosion inhibition of carbon steel in a sulfuric acid solution. niscpr.res.inniscair.res.in This combination demonstrated a remarkable inhibition efficiency of 96%, acting as a mixed-type inhibitor that suppresses both anodic and cathodic corrosion reactions. niscpr.res.inniscair.res.in The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm model. semanticscholar.orgniscpr.res.in

Table 2: Performance of Benzyl Phosphite Derivatives in Materials Applications

Application Derivative/System Substrate/Polymer Key Finding Reference
Corrosion Inhibitor Diethyl-4-Methyl-Benzyl Phosphonate (DMBP) Mild Steel 71% inhibition efficiency in 60 ppm Cl- solution. semanticscholar.org
Corrosion Inhibitor Dihydroxy benzyl phosphonic acid + Zn2+ Carbon Steel 96% inhibition efficiency in 0.5 M H2SO4. niscpr.res.inniscair.res.in
Flame Retardant Dialkyl-p-vinylbenzyl phosphonates Acrylonitrile Copolymers Significant combustion retardation with low P content. researchgate.net
Plastic Additive Organic Phosphites (general) Polyolefins, PVC Act as secondary antioxidants and processing stabilizers. amfine.comgoogle.com

Studies on Semi-Conductive Nature of Related Ammonium Phosphites

The study of the electrical properties of organophosphorus compounds is an emerging area of research. While elemental black phosphorus is known to be a layered semiconductor with significant potential in electronics, research into the semi-conductive nature of phosphite salts like ammonium phosphite is less established. nih.gov

Ammonium phosphite and related ammonium phosphate compounds are primarily known for their applications in other fields. wikipedia.org They are widely used as fertilizers in agriculture, providing essential nitrogen and phosphorus to plants. google.comspaa.it In industrial applications, they are utilized as reducing agents, stabilizers, and components in fire retardant formulations.

Investigations into the physicochemical properties of phosphate and phosphite solutions often focus on characteristics like electrical conductivity in aqueous solutions, which is a measure of ionic conduction rather than electronic semiconduction. e3s-conferences.orgcolostate.edu For instance, the electrical conductivity of phosphoric acid solutions is known to vary with concentration and temperature due to dissociation and dimerization effects. e3s-conferences.org Similarly, metal phosphates and pyrophosphates have been studied for their proton conductivity, a property relevant to fuel cells and sensors, which relies on the transport of protons (H+ ions) through the material. nih.gov

While there is extensive literature on the applications of ammonium phosphites in agriculture and as industrial chemicals, specific studies detailing their intrinsic semi-conductive properties are not widely available. This area remains a potential field for future research to explore the electronic characteristics of these materials.

Q & A

Q. What safety protocols should be prioritized when handling benzyl dimethyl phosphite in laboratory settings?

Researchers must wear protective eyewear, gloves, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination . Pre-experiment risk assessments should include reviews of its genotoxic potential, as in vitro studies indicate mutagenic/clastogenic activity .

Q. What synthetic routes are recommended for this compound?

A phase-transfer dehydrochlorination method involving benzyl chloride and isobutyraldehyde is commonly used. This approach requires precise stoichiometric control and anhydrous conditions to minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^{1}H and 31^{31}P NMR are essential for confirming molecular structure and purity (e.g., 31^{31}P NMR peaks typically appear at δ 10–15 ppm for phosphites).
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in studies of related benzyl-phosphonate complexes .
  • Mass Spectrometry : High-resolution ESI-MS can identify molecular ions (e.g., [M+H]+^+ at m/z 216.1) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound function in organic-inorganic nanocomposite synthesis?

It acts as a phosphorylating agent in the covalent attachment of conjugated polymers to quantum rods. The phosphite group facilitates stable P–O–M (M = metal) bond formation, critical for enhancing nanocomposite conductivity. Optimizing reaction temperatures (60–80°C) and molar ratios (1:1.2 polymer:phosphite) minimizes side-product formation .

Q. What mechanistic insights explain its role in esterification reactions?

this compound participates in Arbuzov-type reactions, where nucleophilic attack by alcohols generates phosphonate esters. Computational studies (DFT at B3LYP/6-31G* level) reveal transition-state stabilization via hydrogen bonding between the phosphite P=O group and protic solvents like methanol .

Q. How can computational modeling predict its reactivity in novel catalytic systems?

Molecular dynamics (MD) simulations using force fields like OPLS-AA can model solvent effects on reaction kinetics. NIST-provided thermodynamic data (e.g., ΔrH° = −45.2 kJ/mol for hydrolysis) validate simulations .

Q. How should researchers address contradictory data on its genotoxicity in vivo?

Conflicting results in bone marrow assays (clastogenicity vs. no effect) may stem from metabolic variability. Methodological adjustments include:

  • Using isotope-labeled phosphite (32^{32}P) to track metabolic pathways.
  • Conducting dose-response studies across species (e.g., rodents vs. zebrafish) to identify threshold effects .

Q. What solvent systems optimize its stability during long-term storage?

Anhydrous aprotic solvents (e.g., dichloromethane, THF) prevent hydrolysis. Stability studies show <5% degradation over 6 months at −20°C under argon. Avoid polar protic solvents (e.g., water, ethanol), which accelerate decomposition .

Q. What methodologies assess its thermal stability for high-temperature applications?

Thermogravimetric analysis (TGA) under N2_2 reveals decomposition onset at 180°C. Differential scanning calorimetry (DSC) identifies exothermic peaks at 195°C, correlating with phosphite oxidation to phosphate derivatives .

Q. How can its catalytic activity be enhanced in molybdenum-phosphonate systems?

Co-crystallization with molybdenum oxide precursors (e.g., MoO3_3) under hydrothermal conditions yields Mo–O–P frameworks. X-ray absorption spectroscopy (XAS) confirms MoVI^{VI} oxidation states, critical for redox catalysis in organic transformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.